molecular formula C14H12O4 B1265957 Bis(4-hydroxyphenyl)acetic acid CAS No. 40232-93-7

Bis(4-hydroxyphenyl)acetic acid

Cat. No. B1265957
CAS RN: 40232-93-7
M. Wt: 244.24 g/mol
InChI Key: SCBGJZIOPNAEMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(4-hydroxyphenyl)acetic acid and its derivatives involves condensation and reduction processes starting from phenol, glyoxylic acid, and sodium bisulfite. An example includes the synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl)propane from o-phenyl phenol and acetone using p-toluene sulfuric acid as the main catalyst and mercaptoacetic acid as a promoter. Optimal conditions have been identified to achieve high yields of the target compounds, highlighting the impact of reaction temperature, catalysts, and molar ratios on the synthesis efficiency (Zeng Chong-yu, 2008).

Scientific Research Applications

Biodegradation and Metabolism

Bisphenol A, closely related to Bis(4-hydroxyphenyl)acetic acid, undergoes biodegradation and metabolism in a wide range of organisms, from microorganisms to mammals. This process generally leads to detoxification, reducing the estrogenicity or toxicity of the compound (Kang, Katayama, & Kondo, 2006).

Synthesis and Polymer Applications

This compound derivatives, such as 2,2-Bis(3-Phenyl-4-Hydroxyphenyl)Propane, are used in synthesizing high molecular polymers. These polymers find applications in products like polycarbonate, epoxy resin, polyester, and for polymer modification (Zeng Chong-yu, 2008).

Environmental Impact and Bioremediation

Bisphenol A, structurally similar to this compound, poses environmental risks due to its endocrine-disrupting effects, especially in aquatic environments. The degradation of such compounds in the environment, including seawater, is an area of active research (Danzl et al., 2009).

Molecular Mechanisms and Health Implications

Understanding the molecular mechanisms of bisphenol A's action, including its potential adverse reproductive and developmental effects in wildlife and laboratory models, is crucial. These studies help in assessing the risks associated with this compound and its derivatives (Wetherill et al., 2007).

Chelating Agents and Soil Fertilization

Compounds related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA) are important as soil fertilizers to treat iron chlorosis in plants. These chelating agents are studied for their efficacy in different soil conditions, and their synthetic pathways are analyzed for potential improvements (Yunta et al., 2003).

Analysis and Detection in Biological Samples

Developing analytical methods for detecting bisphenol A and related compounds in biological samples, such as children's sera, is essential for monitoring environmental and health impacts. Techniques like immunoassays are used for this purpose, indicating the widespread presence of these compounds (Yang et al., 2016).

Degradation Processes

Investigating the degradation processes of bisphenol A, such as through UV and UV/H2O2 processes, is important for understanding how these compounds can be removed from the environment and for developing effective waste treatment methods (Felis, Ledakowicz, & Miller, 2011).

Metabolic Influence on Endocrine Activities

Studying the metabolism of bisphenol S, which is structurally related to bisphenol A and this compound, helps in understanding its influence on endocrine activities. Such studies are crucial for assessing the health risks of these compounds and their metabolites (Skledar et al., 2016).

Mechanism of Action

Target of Action

Bis(4-hydroxyphenyl)acetic acid, also known as 4-Hydroxyphenylacetic acid, is an organic compound that has been found to have certain biological activities

Mode of Action

It is known that this compound can undergo various chemical reactions, such as esterification with various alcohols This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function

Biochemical Pathways

It is known that this compound can be used in the acylation of phenols and amines This suggests that it may affect biochemical pathways involving these types of molecules

Pharmacokinetics

It is known that this compound is a white or off-white crystalline powder that is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dichloromethane This suggests that it may have good bioavailability when administered in suitable formulations

Result of Action

It is known that this compound has certain biological activities and antioxidant properties This suggests that it may exert its effects by interacting with molecular targets and inducing changes that result in antioxidant effects

Action Environment

It is known that this compound is stable under normal conditions This suggests that it may be relatively resistant to environmental factors

properties

IUPAC Name

2,2-bis(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13,15-16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBGJZIOPNAEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068219
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40232-93-7
Record name 4-Hydroxy-α-(4-hydroxyphenyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40232-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-hydroxy-alpha-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040232937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-
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Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-hydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.847
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why does Bis(4-hydroxyphenyl)acetic acid (p,p-EDDHA) not chelate Fe(3+) while its isomer EDDHA does?

A1: While the exact reasons were not explored in the provided research, it is highly likely that the positioning of the hydroxyl groups in p,p-EDDHA creates a spatial arrangement unfavorable for the formation of stable complexes with Fe(3+). In contrast, the 2-hydroxyphenyl structure in EDDHA allows for the formation of stable five or six-membered chelate rings with the metal ion, which is essential for strong binding. [] This observation underscores how subtle structural differences can dramatically impact a molecule's chemical properties and behavior.

Q2: What is the significance of studying p,p-EDDHA in the context of iron chelators for agricultural applications?

A2: Including p,p-EDDHA in the study, even though it doesn't chelate iron effectively, provides valuable insights into structure-activity relationships. [] By comparing its properties to those of the effective iron chelators like EDDHA, researchers can gain a deeper understanding of the structural features crucial for designing more efficient and targeted chelators in the future. This knowledge is particularly relevant for agricultural applications where iron availability in soil can significantly impact plant growth and crop yields.

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